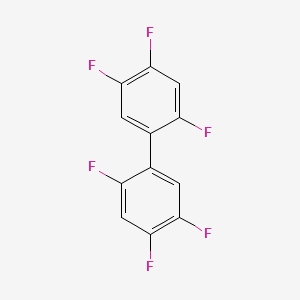

2,2',4,4',5,5'-Hexafluoro-1,1'-biphenyl

Description

Properties

CAS No. |

41860-45-1 |

|---|---|

Molecular Formula |

C12H4F6 |

Molecular Weight |

262.15 g/mol |

IUPAC Name |

1,2,4-trifluoro-5-(2,4,5-trifluorophenyl)benzene |

InChI |

InChI=1S/C12H4F6/c13-7-3-11(17)9(15)1-5(7)6-2-10(16)12(18)4-8(6)14/h1-4H |

InChI Key |

IKYRNKAAEFJNFE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)C2=CC(=C(C=C2F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,4,4’,5,5’-Hexafluoro-1,1’-biphenyl typically involves the fluorination of biphenyl precursors. One common method is the direct fluorination of biphenyl using elemental fluorine (F2) in the presence of a catalyst such as cobalt trifluoride (CoF3). The reaction is carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

Industrial production of 2,2’,4,4’,5,5’-Hexafluoro-1,1’-biphenyl may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,2’,4,4’,5,5’-Hexafluoro-1,1’-biphenyl can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

Oxidation and Reduction: The biphenyl core can be oxidized or reduced, although the presence of fluorine atoms may influence the reactivity.

Common Reagents and Conditions

Substitution: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated biphenyl derivatives, while oxidation and reduction can lead to the formation of biphenyl diols or biphenyl hydrides.

Scientific Research Applications

2,2’,4,4’,5,5’-Hexafluoro-1,1’-biphenyl has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.

Biology: Fluorinated biphenyls are studied for their potential use in drug design and development due to their unique interactions with biological molecules.

Medicine: The compound’s stability and resistance to metabolic degradation make it a candidate for pharmaceutical applications.

Industry: It is used in the production of high-performance materials, such as fluorinated polymers and coatings, due to its chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which 2,2’,4,4’,5,5’-Hexafluoro-1,1’-biphenyl exerts its effects is primarily related to its fluorinated structure. The presence of fluorine atoms can influence the compound’s electronic properties, making it less reactive and more stable. This stability allows it to interact with various molecular targets without undergoing significant chemical changes. In biological systems, the compound may interact with proteins, enzymes, or cell membranes, potentially affecting their function.

Comparison with Similar Compounds

Chlorinated Analogs

- 2,2',4,4',5,5'-Hexachloro-1,1'-biphenyl Detected as a degradation byproduct of 1,2,4-trichlorobenzene, this compound shares the same substitution pattern but replaces fluorine with chlorine. Chlorinated biphenyls are notorious for environmental persistence and bioaccumulation, whereas the fluorinated analog exhibits lower ecological toxicity due to stronger C–F bonds and reduced metabolic activation .

3,3',4,4',5,5'-Hexachlorobiphenyl (PCB 169)

A dioxin-like PCB, PCB 169 binds to aryl hydrocarbon receptors with high affinity, triggering toxic responses. In contrast, fluorinated biphenyls like 2,2',4,4',5,5'-hexafluoro-1,1'-biphenyl show negligible receptor binding, highlighting reduced biological activity .

Brominated Analogs

- 2,2',4,4',5,5'-Hexabromobiphenyl (BB-153) A brominated flame retardant, BB-153 demonstrates superior thermal stability (decomposition >300°C) compared to the fluorinated compound (decomposition ~250°C). However, fluorine’s smaller atomic radius allows tighter molecular packing, enhancing the fluorinated biphenyl’s solubility in nonpolar solvents .

2,2',5,5'-Tetrabromobiphenyl

With fewer substituents, this compound exhibits lower melting points (mp 120–125°C) versus this compound (mp 145–150°C), underscoring fluorine’s impact on lattice energy .

Comparison with Alkyl- and Hydroxyl-Substituted Biphenyls

Methylated Derivatives

- 4,4',5,5',6,6'-Hexamethyl-[1,1'-biphenyl]-2,2'-diol Methyl groups increase steric bulk but reduce electronic effects. The hydroxyl groups in this derivative enable hydrogen bonding, enhancing solubility in polar solvents (e.g., ethanol), whereas the fluorinated biphenyl is insoluble in water but miscible with hexane .

Methoxy/Hydroxyl Derivatives

- 4,4'-(6,6'-Dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-3,3'-diyl)bis(butan-2-one)

Isolated from Curcuma longa, this natural biphenyl exhibits antioxidant activity (IC₅₀ = 3–12 µM in ABTS assays). Fluorinated biphenyls lack such bioactivity due to fluorine’s electron-withdrawing nature, which suppresses radical scavenging .

Functional Comparisons in Material Science

Thermal and Optical Properties

- Hexafluoro vs. Hexabromo Derivatives

Fluorinated biphenyls exhibit blue-shifted UV absorption (λₘₐₓ ~270 nm) compared to brominated analogs (λₘₐₓ ~290 nm), reflecting fluorine’s inductive effects. Their lower molecular weight (MW 306.1 g/mol vs. 627.6 g/mol for BB-153) also reduces density .

Data Tables

Table 1: Physical Properties of Selected Biphenyls

| Compound | Substituents | Melting Point (°C) | Molecular Weight (g/mol) | Key Application |

|---|---|---|---|---|

| This compound | 6 F | 145–150 | 306.1 | Materials science |

| 2,2',4,4',5,5'-Hexachloro-1,1'-biphenyl | 6 Cl | 180–185 | 360.9 | Environmental pollutant |

| BB-153 (Hexabromobiphenyl) | 6 Br | 210–215 | 627.6 | Flame retardant |

| NPB | Methyl, phenyl, amine | Glass transition ~95 | 588.7 | OLED hole transport |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.